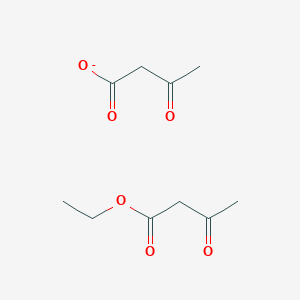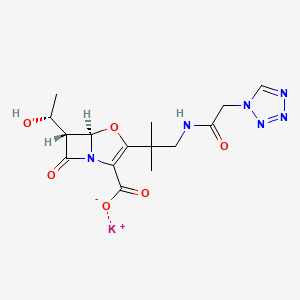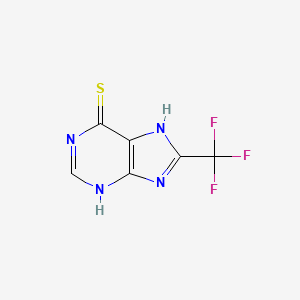
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a purine ring, which is known for its stability and reactivity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione typically involves the introduction of a trifluoromethyl group into the purine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyl iodide, is used. The reaction is often carried out under mild conditions with a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a dihydropurine derivative.
科学研究应用
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a probe in biological systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound a valuable tool in drug discovery and development.
相似化合物的比较
8-(Trifluoromethyl)-2’-deoxyguanosine: Known for its role in stabilizing Z-DNA structures.
Trifluoromethyl ethers: Widely used in pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione stands out due to its unique combination of a purine ring and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.
属性
分子式 |
C6H3F3N4S |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-12-2-3(13-5)10-1-11-4(2)14/h1H,(H2,10,11,12,13,14) |
InChI 键 |
NANLNJJKSCDHSF-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



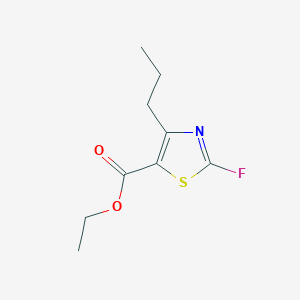
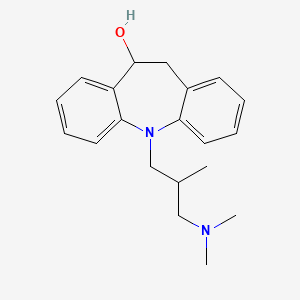
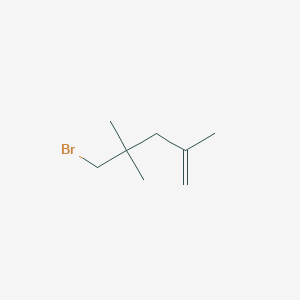
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
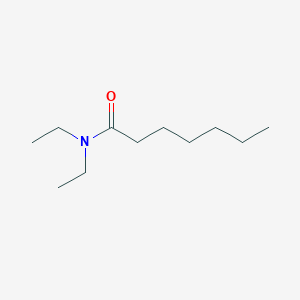

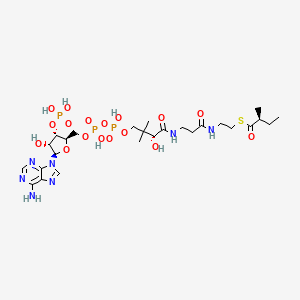

![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
